molecular formula C15H14Cl2N2O2S B4034870 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No.: B4034870
M. Wt: 357.3 g/mol
InChI Key: ANSBIKWBHRCCNQ-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a dichlorobenzoyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves the acylation of a thiophene derivative with 3,4-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. The final product is typically obtained in high purity through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-dichlorobenzoyl)amino]benzoic acid
  • 2-[(3,4-dimethylbenzoyl)amino]benzoic acid
  • 2-[(3,4-dimethoxybenzoyl)amino]benzoic acid

Uniqueness

2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-3-9-7(2)22-15(12(9)13(18)20)19-14(21)8-4-5-10(16)11(17)6-8/h4-6H,3H2,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSBIKWBHRCCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide
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2-[(3,4-dichlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

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